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Compound of Interest

Compound Name: DBCO-NHCO-PEG3-acid

Cat. No.: B8103886

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dibenzocyclooctyne-Amido-
Triethylene Glycol-Carboxylic Acid (DBCO-NHCO-PEG3-acid), a heterobifunctional linker
designed for advanced bioconjugation applications. Leveraging the principles of copper-free
click chemistry, this reagent offers a powerful tool for the precise and stable covalent linkage of
biomolecules.

Introduction to DBCO-Mediated Bioconjugation

Bioconjugation, the process of covalently linking two or more molecules, at least one of which
is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.
A pivotal advancement in this field is the advent of “click chemistry," a set of reactions that are
rapid, specific, and high-yielding.[1] A key example of this is the Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC), a bioorthogonal reaction that occurs between a strained alkyne, such
as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2][3]

The primary advantage of SPAAC is its biocompatibility; it proceeds efficiently under mild,
physiological conditions without the need for a cytotoxic copper catalyst, which is a requirement
for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC).[1] This makes
DBCO-based linkers ideal for applications involving living cells and in vivo systems.[4]

DBCO-NHCO-PEG3-acid is a versatile linker that embodies the key features of this advanced
conjugation chemistry. It possesses a DBCO group for copper-free click chemistry, a terminal
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carboxylic acid for conjugation to amine-containing molecules, and a hydrophilic triethylene
glycol (PEG3) spacer.

Core Properties of DBCO-NHCO-PEG3-acid

DBCO-NHCO-PEG3-acid is meticulously designed to offer a balance of reactivity, stability, and
favorable physicochemical properties.

Key Structural Features:

o Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for the
SPAAC reaction with azide-modified molecules. The inherent ring strain of the DBCO moiety
significantly lowers the activation energy for the cycloaddition, enabling rapid kinetics at
physiological temperatures.

o Carboxylic Acid (-COOH) Group: This functional group provides a convenient point of
attachment to primary amines (e.g., lysine residues on proteins) through the formation of a
stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as
with EDC and NHS.

o PEG3 Spacer: The short, hydrophilic polyethylene glycol chain enhances the aqueous
solubility of the linker and the resulting bioconjugate. This is particularly beneficial when
working with hydrophobic payloads or proteins prone to aggregation. The PEG spacer also
provides a flexible linkage, which can minimize steric hindrance between the conjugated
molecules.

The following diagram illustrates the logical relationship of the functional components of DBCO-
NHCO-PEG3-acid.
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Functional Components of DBCO-NHCO-PEG3-acid

Quantitative Data Summary

The following tables summarize the key quantitative properties and reaction parameters for
DBCO-NHCO-PEG3-acid and related DBCO linkers. It is important to note that some data is
derived from the closely related DBCO-NHCO-PEG4-acid due to the limited availability of
specific data for the PEG3 variant.

Property Value

Chemical Formula C2sH32N207

Molecular Weight 508.57 g/mol

Purity Typically 295% (by HPLC)
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C, desiccated
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Parameter

Recommended Conditions

Second-Order Rate Constant (kz) for DBCO-
azide reaction

0.34 M~1s~1 (in HBS buffer, pH 7.4, 25°C)

Molar Excess for Amine Conjugation

(Linker:Biomolecule)

10 to 20-fold excess of the linker

Molar Excess for SPAAC (DBCO-

biomolecule:Azide-biomolecule)

1.5 to 3-fold excess of one reactant

Reaction Temperature for Amine Conjugation

Room Temperature (20-25°C) or 4°C

Reaction Temperature for SPAAC

4°Cto 37°C

Reaction Time for Amine Conjugation

2 hours to overnight

Reaction Time for SPAAC

2 to 12 hours

Experimental Protocols

The use of DBCO-NHCO-PEG3-acid typically involves a two-step bioconjugation process. The

first step is the conjugation of the linker to an amine-containing biomolecule, followed by the

copper-free click reaction with an azide-functionalized molecule.

Protocol 1: Amine Conjugation via Carboxylic Acid

Activation

This protocol details the conjugation of DBCO-NHCO-PEG3-acid to a protein with accessible

primary amines, such as lysine residues.

Materials:

DBCO-NHCO-PEG3-acid

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Quenching Buffer: 1 M Tris-HCI, pH 8.0

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Desalting columns

Procedure:

o Preparation of Reagents:

o Equilibrate all reagents to room temperature.

o Prepare a stock solution of DBCO-NHCO-PEG3-acid (e.g., 10 mM) in anhydrous DMSO
or DMF.

o Prepare fresh stock solutions of EDC and Sulfo-NHS (or NHS).
 Activation of Carboxylic Acid:

o In a microcentrifuge tube, mix DBCO-NHCO-PEG3-acid with a 1.5 to 2-fold molar excess
of both EDC and Sulfo-NHS in the Activation Buffer.

o Incubate for 15-30 minutes at room temperature to form the active ester.
o Conjugation to Protein:
o Immediately add the activated linker solution to the protein solution in the Coupling Buffer.

o A 10-20 fold molar excess of the linker to the protein is a common starting point for
optimization.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
mixing.

e Quenching:
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o Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to
guench any unreacted active ester.

o Incubate for 15-30 minutes at room temperature.

o Purification:

o Remove excess, unreacted linker and byproducts using a desalting column equilibrated
with the desired storage buffer for the protein.

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction of the DBCO-modified biomolecule with an azide-modified
molecule.

Materials:
o DBCO-modified biomolecule (from Protocol 1)
e Azide-modified molecule
o Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
» Reaction Setup:
o Dissolve the DBCO-modified and azide-modified molecules in the Reaction Buffer.

o Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is
often used to drive the reaction to completion.

e Incubation:
o Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.

o The reaction progress can be monitored by techniques such as SDS-PAGE or mass
spectrometry.
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 Purification (if necessary):

o If one of the reactants was used in excess, it can be removed by a suitable purification
method such as size-exclusion chromatography, dialysis, or affinity chromatography.

The following diagram illustrates the general experimental workflow for a two-step
bioconjugation using DBCO-NHCO-PEG3-acid.
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Step 1: Amine Conjugation
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Step 2: Copper-Free Ciick Chemistry (SPAAC)
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Two-Step Bioconjugation Workflow

Applications in Research and Drug Development
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The versatility of DBCO-NHCO-PEG3-acid makes it a valuable tool in a wide range of
applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-
targeting chimeras (PROTACS).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the
potency of a cytotoxic drug. DBCO-NHCO-PEG3-acid can be used as a linker to connect the
antibody and the drug, ensuring a stable linkage in circulation and facilitating the targeted
delivery of the payload to cancer cells.

Proteolysis-Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that induce the degradation of specific target
proteins by recruiting them to an E3 ubiquitin ligase. DBCO-NHCO-PEG3-acid can serve as a
component of the linker connecting the target protein binder and the E3 ligase ligand, enabling
the modular synthesis of these novel therapeutic agents.

The following diagram illustrates the mechanism of action of a PROTAC, which can be
synthesized using linkers like DBCO-NHCO-PEG3-acid, in a cellular signaling pathway.
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PROTAC-Mediated Protein Degradation
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PROTAC Mechanism in a Signaling Pathway

Conclusion
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DBCO-NHCO-PEG3-acid is a highly effective and versatile heterobifunctional linker for modern
bioconjugation. Its well-defined structure, incorporating a bioorthogonal DBCO group, a flexible
hydrophilic PEG3 spacer, and a reactive carboxylic acid, provides researchers with a powerful
tool for the development of sophisticated bioconjugates. The copper-free nature of the SPAAC
reaction ensures biocompatibility, making this linker particularly suitable for applications in cell
biology and in vivo studies. By enabling the precise and stable linkage of biomolecules, DBCO-
NHCO-PEG3-acid is a key enabling technology for advancing the fields of targeted
therapeutics, diagnostics, and fundamental biological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG
[biochempeg.com]

2. medchemexpress.com [medchemexpress.com]

3. DBCO-NHCO-PEG3-acid - Immunomart [immunomart.com]

4. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to DBCO-NHCO-PEGS3-
acid for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8103886#dbco-nhco-peg3-acid-for-bioconjugation-
introduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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